Flerobuterol

Description

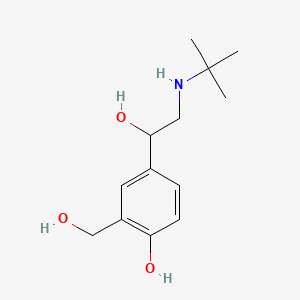

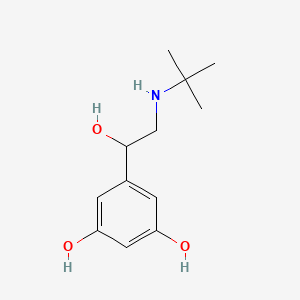

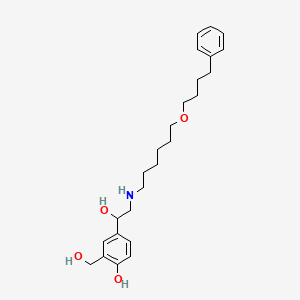

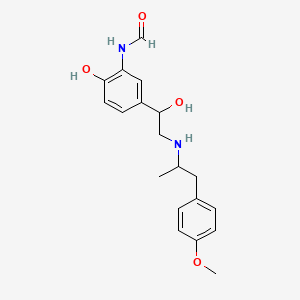

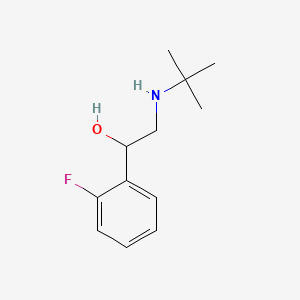

Structure

2D Structure

3D Structure

Properties

CAS No. |

82101-10-8 |

|---|---|

Molecular Formula |

C12H18FNO |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-(tert-butylamino)-1-(2-fluorophenyl)ethanol |

InChI |

InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |

InChI Key |

XTJMTDZHCLBKFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC=CC=C1F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

82101-08-4 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CRL 40827 CRL-40827 flerobuterol flerobuterol fumarate flerobuterol hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Flerobuterol on Serotonin Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol, a preferential β2-adrenoceptor agonist, exerts a significant modulatory effect on the serotonergic system, which is thought to contribute to its potential antidepressant activity. This technical guide delineates the core mechanism of action of this compound on serotonin (5-HT) neurons, focusing on the indirect nature of its influence. The primary mechanism does not involve direct binding to serotonin receptors or transporters but is rather a consequence of its agonist activity at β-adrenoceptors. This guide summarizes key findings from electrophysiological and neurochemical studies, presents quantitative data where available, details experimental methodologies, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction: this compound and its Therapeutic Potential

This compound is a sympathomimetic amine and a selective β2-adrenergic receptor agonist with bronchodilator properties.[1] Beyond its effects on smooth muscle, preclinical studies have identified its potential as an antidepressant agent. This has led to investigations into its neurochemical effects, particularly its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system, a key player in the pathophysiology and treatment of mood disorders. Understanding the precise mechanism by which this compound modulates serotonergic neurotransmission is crucial for its further development and therapeutic application in neuropsychiatric disorders.

Core Mechanism of Action: An Indirect Modulation of the Serotonergic System

The available scientific evidence indicates that this compound's effects on serotonin neurons are not mediated by direct interaction with 5-HT receptors or the serotonin transporter (SERT). Instead, its mechanism of action is indirect, stemming from its primary pharmacological activity as a β-adrenoceptor agonist.[1][2] The modulation of the serotonergic system by this compound appears to be a downstream consequence of β-adrenergic signaling.

Effects on Serotonin Neuron Firing and Autoreceptor Sensitivity

Electrophysiological studies in rats have been pivotal in elucidating the temporal effects of this compound on the activity of serotonin neurons in the dorsal raphe nucleus (DRN), the principal source of serotonergic innervation to the forebrain.

-

Acute Administration: A single intravenous dose of this compound does not alter the firing rate of DRN 5-HT neurons.[2] This suggests that the immediate activation of β-adrenoceptors does not directly translate into a change in the basal electrical activity of these neurons.

-

Short-Term Sustained Administration (2 days): Continuous administration of this compound for two days leads to a significant decrease in the firing rate of DRN 5-HT neurons.[2] This reduction is thought to be a compensatory response to an increase in the synaptic availability of 5-HT in the vicinity of the neuron's cell body and dendrites. The increased serotonergic tone leads to the activation of inhibitory 5-HT1A autoreceptors located on the soma and dendrites of 5-HT neurons, which in turn suppresses their firing rate.

-

Long-Term Sustained Administration (14 days): Following two weeks of continuous treatment, the firing rate of DRN 5-HT neurons returns to baseline levels. This normalization is attributed to the desensitization of the 5-HT1A somatodendritic autoreceptors. This adaptive change is a common feature of long-term antidepressant treatments and is believed to be a crucial step in their therapeutic action, as it allows for enhanced serotonin release in terminal regions. Furthermore, long-term this compound treatment enhances the efficacy of the ascending serotonergic pathway in suppressing the activity of postsynaptic neurons, such as pyramidal neurons in the hippocampus.

Effects on Serotonin Synthesis

This compound also influences the synthesis of serotonin, primarily by increasing the availability of its precursor, tryptophan, in the brain.

-

Short-Term Treatment (2 days): A two-day treatment with this compound leads to a significant increase in the rate of 5-HT synthesis in the dorsal and median raphe nuclei, as well as in various postsynaptic brain regions. This effect is, at least in part, mediated by an elevation in the levels of both free and total tryptophan in the plasma.

-

Long-Term Treatment (14 days): After fourteen days of continuous this compound administration, the increase in tryptophan transport is no longer observed. However, the rate of 5-HT synthesis remains elevated in specific cortical areas (parietal and occipital cortex) and the superior colliculus.

Data Presentation

The following tables summarize the key quantitative and qualitative findings from preclinical studies on this compound's effects on the serotonergic system.

Table 1: Electrophysiological Effects of this compound on Dorsal Raphe 5-HT Neurons

| Treatment Duration | Firing Rate of 5-HT Neurons | 5-HT1A Autoreceptor Sensitivity | Postsynaptic 5-HT Efficacy | Reference |

| Acute | No change | Not assessed | Not assessed | |

| 2 Days | Marked decrease | Increased (inferred) | Not assessed | |

| 14 Days | Recovery to normal | Desensitized | Markedly enhanced |

Table 2: Effects of this compound on Serotonin (5-HT) Synthesis

| Treatment Duration | Plasma Tryptophan Levels | Brain Tryptophan Availability | Rate of 5-HT Synthesis | Brain Regions with Increased Synthesis | Reference |

| 2 Days | Significantly increased (free and total) | Significantly increased | Significantly increased | Dorsal raphe, median raphe, and most postsynaptic structures | |

| 14 Days | No longer enhanced | Not assessed | Persistently increased in specific regions | Parietal cortex, occipital cortex, superior colliculus |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating the mechanism of action of this compound on serotonin neurons.

In Vivo Electrophysiology in Rats

-

Animal Model: Male Sprague-Dawley rats were used for these experiments.

-

Drug Administration: this compound was administered either acutely via intravenous (i.v.) injection or continuously for 2 or 14 days using subcutaneously implanted osmotic minipumps (0.5 mg/kg/day).

-

Electrophysiological Recordings: Extracellular, single-unit recordings of presumed 5-HT neurons were performed in the dorsal raphe nucleus of anesthetized rats. Neurons were identified based on their characteristic slow and regular firing pattern.

-

Autoreceptor Sensitivity Assessment: The sensitivity of somatodendritic 5-HT1A autoreceptors was assessed by measuring the inhibitory effect of intravenously administered lysergic acid diethylamide (LSD), a 5-HT1A agonist, on the firing of 5-HT neurons.

-

Postsynaptic Efficacy Assessment: The effectiveness of the ascending serotonergic pathway was evaluated by measuring the suppression of the firing activity of dorsal hippocampus CA3 pyramidal neurons in response to electrical stimulation of the ascending 5-HT pathway.

Serotonin Synthesis Measurement using Autoradiography

-

Animal Model: Male Sprague-Dawley rats were utilized.

-

Drug Administration: this compound was delivered continuously for 2 or 14 days at a rate of 0.5 mg/kg/day via osmotic minipumps.

-

Autoradiography: The regional rate of serotonin synthesis in the brain was determined using α-[14C]methyl-L-tryptophan autoradiography. This method provides a quantitative measure of the rate of tryptophan incorporation into serotonin.

-

Plasma Amino Acid Analysis: Plasma levels of tryptophan and other large neutral amino acids were measured to assess the peripheral effects of this compound on tryptophan availability.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and experimental designs.

Caption: Proposed signaling pathway of this compound on serotonin neurons.

Caption: Experimental workflow for electrophysiological studies.

Caption: Experimental workflow for serotonin synthesis studies.

Conclusion

The mechanism of action of this compound on serotonin neurons is a complex, indirect process initiated by its agonist activity at β-adrenoceptors. Short-term administration enhances serotonin synthesis and synaptic availability, leading to a feedback inhibition of neuronal firing. In contrast, long-term treatment results in adaptive changes, including the desensitization of inhibitory 5-HT1A autoreceptors and a sustained increase in serotonin synthesis in specific brain regions. These neuroadaptations are consistent with the mechanisms of established antidepressant drugs and provide a strong rationale for the further investigation of this compound's therapeutic potential in mood disorders. Future research should aim to delineate the specific downstream signaling pathways linking β-adrenoceptor activation to the observed changes in the serotonergic system and to confirm these effects in other preclinical models.

References

Flerobuterol as a Potential Antidepressant: A Technical Overview

Disclaimer: The following guide synthesizes the limited publicly available scientific literature on Flerobuterol as a potential antidepressant. Significant gaps in the research exist, particularly concerning clinical trials in humans, comprehensive toxicology, and detailed pharmacokinetic profiles. This document is intended for research, scientific, and drug development professionals and should not be construed as a complete representation of the compound's properties.

Introduction

This compound is a beta-adrenoceptor agonist that has demonstrated antidepressant-like activity in preclinical animal models.[1] Like other beta-adrenoceptor agonists such as salbutamol and clenbuterol, its therapeutic potential in depression is thought to be linked to its ability to modulate monoaminergic neurotransmitter systems, particularly the serotonergic (5-HT) system.[1] This document provides a technical summary of the existing research on this compound's potential antidepressant effects, focusing on its mechanism of action, available quantitative data, and experimental protocols from key studies.

Proposed Mechanism of Action: Enhancement of Serotonergic Neurotransmission

The primary hypothesis for this compound's antidepressant effect is its enhancement of serotonergic neurotransmission.[1] Chronic administration of this compound has been shown to alter the firing rate of serotonin neurons in the dorsal raphe nucleus and desensitize somatodendritic 5-HT autoreceptors.[1] This desensitization leads to an increased release of serotonin in projection areas such as the hippocampus, which is a common mechanism of action for many established antidepressant drugs.

Quantitative Data

The most detailed quantitative data for this compound's effect on the serotonergic system comes from an electrophysiological study in rats conducted by Haddjeri et al. (1991). The key findings from this study are summarized in the table below.

| Treatment Group | N | Mean Firing Rate of Dorsal Raphe 5-HT Neurons (spikes/s) | % of Control |

| Control (Vehicle) | 15 | 1.10 ± 0.11 | 100% |

| Acute this compound (2 mg/kg, IV) | 5 | 1.05 ± 0.18 | 95% |

| 2-Day this compound (0.5 mg/kg/day, SC) | 8 | 0.45 ± 0.09 | 41% |

| 14-Day this compound (0.5 mg/kg/day, SC) | 9 | 0.98 ± 0.12 | 89% |

| p < 0.05 compared to control |

Experimental Protocols

The following is a detailed methodology for the key electrophysiological experiments described by Haddjeri et al. (1991).

1. Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 250-300g

-

Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.

2. Drug Administration:

-

Acute Administration: this compound was administered intravenously (IV) via a catheter inserted into a femoral vein.

-

Chronic Administration: this compound was delivered via subcutaneously (SC) implanted osmotic minipumps (Alzet 2ML2) for either 2 or 14 days.

3. Electrophysiological Recordings:

-

Anesthesia: Chloral hydrate (400 mg/kg, IP).

-

Surgical Procedure: A burr hole was drilled in the skull overlying the dorsal raphe nucleus.

-

Recording Electrode: Glass micropipette filled with a 2 M NaCl solution saturated with Pontamine Sky Blue dye.

-

Neuronal Identification: Serotonergic neurons of the dorsal raphe were identified by their characteristic slow (0.5-2.5 Hz) and regular firing pattern.

-

Data Acquisition: The firing rate of individual neurons was recorded for a baseline period before and after drug administration.

4. Data Analysis:

-

The mean firing rate of 5-HT neurons was calculated for each treatment group.

-

Statistical significance was determined using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Pharmacokinetics, Toxicology, and Comparative Efficacy

As of the date of this document, there is a significant lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, excretion, half-life), toxicology, and safety profile of this compound. Furthermore, no studies have been identified that directly compare the efficacy of this compound to other beta-agonists or traditional antidepressants in preclinical models or clinical trials. This absence of data is a major limitation in assessing the true therapeutic potential of this compound.

Conclusion and Future Directions

The existing preclinical evidence suggests that this compound may have antidepressant properties mediated through the enhancement of the serotonergic system. The electrophysiological data provides a foundational understanding of its potential mechanism of action. However, the lack of comprehensive data on its pharmacology, toxicology, and efficacy in broader preclinical models, as well as the complete absence of clinical trial data, underscores the preliminary nature of this compound's development as a potential antidepressant.

For drug development professionals, further research would be required to:

-

Establish a full pharmacokinetic and pharmacodynamic profile.

-

Conduct comprehensive toxicology and safety studies.

-

Evaluate its efficacy in a wider range of validated animal models of depression (e.g., forced swim test, tail suspension test, chronic unpredictable stress models).

-

Ultimately, design and conduct well-controlled clinical trials to assess its safety and efficacy in humans.

Without these critical data, this compound remains a compound of research interest with a plausible but unproven potential as a therapeutic agent for depressive disorders.

References

Flerobuterol: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol is a phenylethanolamine derivative with potential therapeutic applications stemming from its activity as a β-adrenoceptor agonist. This document provides a comprehensive technical overview of this compound, including its chemical structure and, by extension, its likely pharmacological properties and mechanism of action based on the well-characterized analogue, Clenbuterol. This guide is intended to serve as a foundational resource for research and development professionals interested in the potential of this compound.

Chemical Structure of this compound

This compound, a synthetic compound, is structurally characterized by a fluorinated phenyl ring linked to an ethanolamine side chain. The presence of a tertiary butyl group on the amine is a key feature of this class of compounds.

-

Molecular Formula: C₁₂H₁₈FNO[1]

-

SMILES: CC(C)(C)NCC(O)c1ccccc1F[1]

-

InChIKey: NXNFXCMJTRKWFF-UHFFFAOYSA-N[1]

Below is a two-dimensional representation of the this compound chemical structure.

References

In Vivo Pharmacological Profile of Flerobuterol: A Technical Guide

Disclaimer: Data on the in vivo pharmacological profile of Flerobuterol is limited. This guide summarizes the available data for this compound and supplements it with extensive in vivo data for Clenbuterol, a structurally and functionally similar β2-adrenoceptor agonist, to provide a comprehensive overview of its expected pharmacological properties. The information derived from Clenbuterol studies should be considered as predictive for this compound and requires experimental verification.

Introduction

This compound is a β2-adrenoceptor agonist with demonstrated activity in the central nervous system.[1][2] Like other compounds in its class, such as Clenbuterol, it is expected to exhibit a range of effects on various physiological systems, including the respiratory, cardiovascular, and musculoskeletal systems. This document provides a detailed overview of the known in vivo pharmacological properties of this compound, supplemented with data from Clenbuterol to build a more complete profile.

Pharmacodynamics

The primary mechanism of action of this compound is the stimulation of β2-adrenergic receptors. This interaction initiates a cascade of intracellular signaling events, leading to its diverse pharmacological effects.

Effects on the Central Nervous System

In vivo studies in rats have shown that this compound significantly enhances serotonergic neurotransmission.[1] Acute administration of this compound did not alter the firing rate of dorsal raphe 5-HT neurons.[1] However, sustained administration over two days led to a marked decrease in the firing rate of these neurons, an effect that was reversed by the 5-HT autoreceptor antagonist spiperone.[1] This suggests an enhanced synaptic availability of serotonin. Following 14 days of treatment, the firing rate of 5-HT neurons returned to normal, indicating a desensitization of somatodendritic 5-HT autoreceptors. Furthermore, long-term treatment with this compound enhanced the effectiveness of stimulating the ascending 5-HT pathway in suppressing the firing of dorsal hippocampus pyramidal neurons.

Sustained treatment with this compound has also been shown to increase serotonin (5-HT) synthesis in various brain regions. A 2-day treatment increased plasma tryptophan levels, leading to enhanced 5-HT synthesis in the dorsal and median raphe and other postsynaptic structures. After 14 days, this enhanced synthesis persisted in the parietal and occipital cortex and the superior colliculus.

Expected Effects on Other Systems (Inferred from Clenbuterol Data)

Based on the well-documented effects of Clenbuterol, this compound is anticipated to have significant effects on the respiratory, cardiovascular, and skeletal muscle systems.

-

Respiratory System: As a β2-adrenoceptor agonist, this compound is expected to be a potent bronchodilator, relaxing the smooth muscle of the airways.

-

Cardiovascular System: this compound may induce cardiovascular effects such as increased heart rate and changes in blood pressure. These effects are likely mediated by β2-adrenoceptors, potentially as a reflex response to vasodilation.

-

Skeletal Muscle: this compound is predicted to have anabolic effects on skeletal muscle, promoting muscle growth and reducing muscle atrophy. This is a well-established effect of Clenbuterol, mediated through β2-adrenoceptor activation.

Pharmacokinetics (Inferred from Clenbuterol Data)

Specific pharmacokinetic data for this compound in vivo is not available. The following data for Clenbuterol provides an expected pharmacokinetic profile.

| Parameter | Species | Value | Reference |

| Half-life (t½) | Human | ~26 hours | --INVALID-LINK-- |

| Calf | 10 hours (initial), 2.5 days (slower) | --INVALID-LINK-- | |

| Time to Peak (Tmax) | Human | ~2-3 hours | --INVALID-LINK-- |

| Bioavailability | Human | Good oral absorption | --INVALID-LINK-- |

| Metabolism | Rat | N-oxidation to form N-hydroxyarylamine | |

| Excretion | Rat | Primarily via urine |

Quantitative In Vivo Data

This compound: Effects on Serotonergic System in Rats

| Parameter | Treatment Group | Observation | Reference |

| Firing Rate of Dorsal Raphe 5-HT Neurons | Acute this compound (up to 2 mg/kg, IV) | No significant modification. | |

| 2-day this compound (0.5 mg/kg/day, SC) | Marked decrease in firing rate. | ||

| 14-day this compound (0.5 mg/kg/day, SC) | Progressive recovery to normal firing rate. | ||

| 5-HT Synthesis | 2-day this compound (0.5 mg/kg/day, SC) | Significant increase in dorsal and median raphe and most postsynaptic structures. | |

| 14-day this compound (0.5 mg/kg/day, SC) | Increased synthesis persisted in parietal and occipital cortex and superior colliculus. |

Clenbuterol: In Vivo Dose-Response and Effects (for inference)

| System | Species | Dose | Effect | Reference |

| Respiratory | Human | 6-48 µg (inhaled) | Significant and sustained bronchodilation (decrease in bronchial resistance and increase in FEV1). | |

| Cardiovascular | Steer | Not specified | Reduced diastolic blood pressure and increased heart rate. | |

| Skeletal Muscle | Rat | 4 mg/kg diet | Significant increase in gastrocnemius muscle mass, protein, and RNA content. | |

| Rat | 2 mg/kg/day for 18 days | 50% reduction in skeletal muscle β-receptor density. | ||

| Anti-inflammatory | Rat | 1 or 10 µg/kg (oral) | Potent suppression of LPS-induced TNF-α and IL-6 release. |

Experimental Protocols

In Vivo Electrophysiology of this compound in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration:

-

Acute: Intravenous (IV) administration of this compound at doses up to 2 mg/kg.

-

Sustained: Subcutaneous (SC) implantation of osmotic minipumps delivering this compound at a rate of 0.5 mg/kg/day for 2 or 14 days.

-

-

Electrophysiological Recordings:

-

Extracellular single-unit recordings of dorsal raphe 5-HT neurons and dorsal hippocampus pyramidal neurons were performed using glass microelectrodes.

-

The firing rate of neurons was recorded and analyzed.

-

-

Pharmacological Challenges:

-

The 5-HT autoreceptor antagonist spiperone was used to investigate the mechanism of this compound's effect on 5-HT neuron firing.

-

Intravenous lysergic acid diethylamide (LSD) was used to assess the sensitivity of somatodendritic 5-HT autoreceptors.

-

-

Stimulation: The ascending 5-HT pathway was electrically stimulated to assess its effect on the firing of hippocampal pyramidal neurons.

Signaling Pathways (Inferred from Clenbuterol)

The following signaling pathways are activated by Clenbuterol and are likely relevant to the in vivo effects of this compound.

Caption: General β2-Adrenoceptor Signaling Pathway.

Caption: Clenbuterol-induced Muscle Hypertrophy Pathway.

Caption: Clenbuterol Cardioprotective Signaling Pathway.

Experimental Workflow

Caption: In Vivo Electrophysiology Workflow.

Conclusion

This compound is a β2-adrenoceptor agonist with demonstrated in vivo effects on the central serotonergic system. While specific data on its broader pharmacological profile remains limited, the extensive research on the closely related compound, Clenbuterol, provides a strong basis for predicting its effects on the respiratory, cardiovascular, and musculoskeletal systems. Further in vivo studies are necessary to fully characterize the pharmacological profile of this compound and to confirm the applicability of the Clenbuterol-derived data. This guide serves as a comprehensive resource for researchers and drug development professionals by consolidating the available information and providing a predictive framework for the in vivo actions of this compound.

References

- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the beta-adrenoceptor agonist this compound on serotonin synthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Flerobuterol: A Technical Guide to its Presumed Beta-2 Adrenergic Receptor Agonist Activity

Introduction to Flerobuterol and Beta-2 Adrenergic Receptor Agonism

This compound is a compound identified as a beta-adrenoceptor agonist.[1] While specific data on its direct interaction with the beta-2 adrenergic receptor is sparse in public literature, its classification suggests that it shares a mechanism of action with other well-known beta-2 agonists. These agonists are a class of drugs that selectively bind to and activate beta-2 adrenergic receptors, leading to a variety of physiological responses, most notably smooth muscle relaxation.[2] This property makes them crucial in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2][3]

This technical guide will delve into the core principles of beta-2 adrenergic receptor activation, downstream signaling pathways, and the standard experimental protocols used to characterize the activity of agonists like this compound.

The Beta-2 Adrenergic Receptor Signaling Pathway

The beta-2 adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[4] Its activation by an agonist, such as this compound is presumed to be, initiates a well-defined signaling cascade:

-

Agonist Binding: The agonist binds to the extracellular domain of the beta-2 adrenergic receptor, inducing a conformational change in the receptor.

-

G Protein Activation: This conformational change facilitates the coupling of the receptor to a heterotrimeric Gs protein on the intracellular side of the cell membrane. This coupling promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the beta-gamma (Gβγ) subunits and activates the enzyme adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits of PKA.

-

Downstream Effects: Activated PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as smooth muscle relaxation in the airways.

Quantitative Pharmacological Data of Reference Beta-2 Agonists

To provide a framework for understanding the potential activity of this compound, the following tables summarize the binding affinity (Ki) and functional potency (EC50) of several well-characterized beta-2 adrenergic receptor agonists.

Table 1: Binding Affinity (Ki) of Beta-2 Adrenergic Receptor Agonists

| Compound | Receptor | Species | Ki (nM) | Reference |

| Salmeterol | Beta-2 | Human | 5.5 | |

| Formoterol | Beta-2 | Human | 15.5 | |

| Salbutamol | Beta-2 | Human | 155 | |

| Clenbuterol | Beta-2 | Rat | 6.3 | |

| Isoprenaline | Beta-2 | Human | 34.7 |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of Beta-2 Adrenergic Receptor Agonists in cAMP Assays

| Compound | Cell Line | Species | EC50 (nM) | Reference |

| Isoprenaline | CHO | Human | 1.26 | |

| Formoterol | CHO | Human | 0.14 | |

| Salmeterol | CHO | Human | 0.13 | |

| Salbutamol | CHO | Human | 7.94 | |

| Clenbuterol | CHO | Human | 0.38 |

Lower EC50 values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the beta-2 adrenergic receptor agonist activity of a compound like this compound.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay measures the affinity of a compound for the beta-2 adrenergic receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the beta-2 adrenergic receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-CGP 12177)

-

Test compound (this compound)

-

Non-specific binding control (e.g., Propranolol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound. Prepare a stock solution of the radioligand and the non-specific binding control.

-

Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, and either the test compound at various concentrations, buffer only (for total binding), or the non-specific binding control.

-

Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Determination of Potency (EC50)

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the beta-2 adrenergic receptor signaling pathway.

Materials:

-

Whole cells expressing the beta-2 adrenergic receptor (e.g., CHO or HEK293 cells)

-

Test compound (this compound)

-

Reference agonist (e.g., Isoprenaline)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell culture medium

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

Plate reader compatible with the detection kit

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with a buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Compound Addition: Add the test compound at various concentrations or the reference agonist to the wells.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

While specific quantitative data for this compound's interaction with the beta-2 adrenergic receptor remains elusive in the public domain, its classification as a beta-adrenoceptor agonist allows for a strong inference of its pharmacological profile. It is expected to bind to and activate the beta-2 adrenergic receptor, leading to the canonical Gs-cAMP signaling cascade. The provided reference data for other well-known beta-2 agonists offers a valuable context for the potential affinity and potency of this compound. The detailed experimental protocols herein provide a clear roadmap for researchers to quantitatively assess the beta-2 adrenergic receptor agonist activity of this compound or any other novel compound in this class.

References

- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clenbuterol - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Kinetic analysis of endogenous β2‐adrenoceptor‐mediated cAMP GloSensor™ responses in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

Flerobuterol: An Inquiry into a Novel Beta-Adrenoceptor Agonist with Antidepressant Potential

For Immediate Release

This technical whitepaper provides a comprehensive overview of the available scientific literature on Flerobuterol, a beta-adrenoceptor agonist that has been investigated for its potential antidepressant properties. Due to the limited publicly available research on this specific compound, this document summarizes the key existing study, places its findings within the broader context of beta-adrenoceptor agonists in depression research, and outlines the general signaling pathways associated with this class of drugs.

Discovery and Developmental History

Information regarding the initial discovery, synthesis, and developmental history of this compound is not extensively documented in the public domain. It is identified in the scientific literature as a novel beta-adrenoceptor agonist.[1] The primary research focus on this compound appears to have been in the early 1990s, exploring its effects on the serotonergic system, which is heavily implicated in the pathophysiology of depression.[1] Unlike its more widely studied structural analog, Clenbuterol, this compound did not appear to have progressed into extensive preclinical or clinical development, and as such, detailed information on its pharmacokinetics, toxicology, and clinical efficacy is unavailable.

Preclinical Investigations: An Electrophysiological Study

The principal study on this compound investigated its effects on the serotonergic system in the rat brain, providing the main body of evidence for its potential antidepressant activity.[1]

Experimental Protocol

-

Animal Model: Male Sprague-Dawley rats were used for the electrophysiological recordings.[1]

-

Drug Administration:

-

Acute Administration: this compound was administered intravenously (IV) in doses up to 2 mg/kg.[1]

-

Sustained Administration: For longer-term studies, this compound was delivered via subcutaneously implanted osmotic minipumps at a dose of 0.5 mg/kg/day for 2, 7, or 14 days.

-

-

Electrophysiological Recordings:

-

Single-unit extracellular recordings of dorsal raphe nucleus serotonin (5-HT) neurons were conducted.

-

The firing activity of CA3 dorsal hippocampus pyramidal neurons was also recorded.

-

-

Pharmacological Challenges:

-

The 5-HT autoreceptor antagonist, spiperone, was used to investigate the mechanism of this compound's effect on 5-HT neuron firing.

-

Lysergic acid diethylamide (LSD) was used to assess the sensitivity of somatodendritic 5-HT autoreceptors.

-

-

Stimulation: The ascending 5-HT pathway was electrically stimulated to evaluate the efficacy of serotonergic neurotransmission in the hippocampus.

Key Findings

The study revealed that sustained, but not acute, administration of this compound significantly impacted the serotonergic system in a manner consistent with antidepressant effects.

| Administration Duration | Effect on Dorsal Raphe 5-HT Neuron Firing Rate | Effect on Hippocampal Pyramidal Neuron Response to 5-HT Pathway Stimulation | Implied Mechanism |

| Acute (IV) | No significant change. | Not Assessed | - |

| Sustained (2 days) | Marked decrease. | Not Assessed | Enhanced synaptic availability of 5-HT, leading to feedback inhibition via 5-HT autoreceptors. |

| Sustained (14 days) | Progressive recovery to normal firing rate. | Markedly enhanced suppression of firing activity. | Desensitization of somatodendritic 5-HT autoreceptors, leading to enhanced postsynaptic 5-HT neurotransmission. |

These findings suggest that this compound, through its action as a beta-adrenoceptor agonist, enhances serotonergic neurotransmission over a period of sustained administration, a temporal pattern that mirrors the delayed therapeutic onset of many clinical antidepressants.

Mechanism of Action: The Beta-Adrenoceptor Signaling Pathway

While specific signaling studies for this compound are not available, as a beta-adrenoceptor agonist, it is presumed to act through the canonical G-protein coupled receptor (GPCR) signaling cascade.

Caption: Generalized Beta-Adrenergic Receptor Signaling Pathway.

Upon binding to beta-adrenergic receptors, this compound would be expected to activate the associated Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a modulation of cellular functions, including neurotransmitter synthesis and release. The enhancement of serotonergic neurotransmission observed in the preclinical study of this compound is likely a downstream consequence of this signaling cascade.

Experimental Workflow

The following diagram illustrates the general workflow of the key electrophysiological experiments conducted to evaluate this compound's effects.

Caption: Experimental Workflow for Electrophysiological Studies of this compound.

Conclusion

This compound is a beta-adrenoceptor agonist that has demonstrated antidepressant-like effects in a preclinical animal model by enhancing serotonergic neurotransmission. The mechanism of this enhancement is likely through the desensitization of 5-HT autoreceptors following sustained administration. However, the development of this compound appears to have been limited, as there is a notable absence of further published research on its synthesis, pharmacokinetics, toxicology, and clinical evaluation. The initial findings for this compound contributed to the body of research exploring the potential of beta-adrenoceptor agonists as a novel class of antidepressants. Further investigation would be necessary to fully characterize the therapeutic potential and safety profile of this compound.

References

Flerobuterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flerobuterol (CAS Number: 82101-10-8) is a selective β-adrenergic receptor agonist that has demonstrated potential as an antidepressant agent in preclinical studies.[1] This technical guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and key experimental findings. The information is intended to support further research and development of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Properties

While extensive data on the physical properties of this compound is limited in publicly available literature, its fundamental chemical identifiers have been established.

| Property | Value | Source |

| CAS Number | 82101-10-8 | N/A |

| Molecular Formula | C₁₂H₁₈FNO | N/A |

| Molecular Weight | 211.280 g·mol⁻¹ | N/A |

| IUPAC Name | 2-(tert-butylamino)-1-(2-fluorophenyl)ethanol | N/A |

| Synonyms | CRL-40827 | N/A |

Table 1: Chemical Identification of this compound. This table summarizes the core chemical identifiers for this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective β-adrenergic receptor agonist.[1] Its mechanism of action, particularly in the context of its antidepressant effects, involves the enhancement of serotonergic neurotransmission.[1] While a detailed, this compound-specific signaling cascade is not fully elucidated in the available literature, a putative pathway can be constructed based on the known pharmacology of β-adrenergic agonists and their influence on the serotonergic system.

Upon binding to β-adrenergic receptors, this compound is expected to initiate a signaling cascade that ultimately modulates the synthesis and availability of serotonin (5-HT).

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the potential intracellular signaling cascade initiated by this compound, leading to enhanced serotonergic activity.

Experimental Protocols

Several key studies have investigated the effects of this compound on the central nervous system. The methodologies employed in these studies provide a foundation for future research.

Electrophysiological Study of Serotonergic Neurotransmission

This experimental protocol is derived from a study investigating the effects of acute and repeated administration of this compound on the serotonergic system in rats.[1]

Objective: To assess the impact of this compound on the firing rate of dorsal raphe 5-HT neurons and the sensitivity of somatodendritic 5-HT autoreceptors.

Experimental Workflow:

Figure 2: Electrophysiological Study Workflow. This diagram outlines the key steps in an experimental protocol to evaluate the effects of this compound on serotonergic neurons.

Methodology Details:

-

Animals: Male Sprague-Dawley rats.

-

Acute Administration: this compound was administered intravenously (IV) at doses up to 2 mg/kg.

-

Sustained Administration: this compound was delivered via subcutaneously (SC) implanted osmotic minipumps at a rate of 0.5 mg/kg/day for 2 or 14 days.

-

Electrophysiological Recordings: Extracellular single-unit recordings of dorsal raphe 5-HT neurons and dorsal hippocampus pyramidal neurons were performed using standard electrophysiological techniques.

-

Pharmacological Challenges:

-

Spiperone (a 5-HT autoreceptor antagonist) was used to assess the mechanism of decreased 5-HT neuron firing.

-

Lysergic acid diethylamide (LSD) was administered intravenously to evaluate the sensitivity of somatodendritic 5-HT autoreceptors.

-

-

Electrical Stimulation: The ascending serotonergic pathway was electrically stimulated to determine the effectiveness of synaptic transmission to the hippocampus.

Summary of Key Findings

-

Acute Administration: A single intravenous dose of this compound did not alter the firing rate of dorsal raphe 5-HT neurons.[1]

-

Sustained Administration (2 days): Continuous administration of this compound for two days resulted in a significant decrease in the firing rate of 5-HT neurons. This effect was reversed by the 5-HT autoreceptor antagonist spiperone, suggesting an increase in synaptic serotonin availability.

-

Sustained Administration (14 days): After 14 days of treatment, the firing rate of 5-HT neurons returned to normal. However, the inhibitory effect of LSD on these neurons was attenuated, indicating a desensitization of somatodendritic 5-HT autoreceptors.

-

Enhanced Synaptic Efficacy: In rats treated with this compound for 14 days, electrical stimulation of the serotonergic pathway produced a more pronounced suppression of hippocampal pyramidal neuron firing, indicating enhanced synaptic transmission.

Conclusion

This compound is a β-adrenergic receptor agonist with a distinct pharmacological profile that includes the enhancement of serotonergic neurotransmission. Preclinical evidence strongly suggests its potential as an antidepressant. The experimental protocols and findings summarized in this guide offer a solid foundation for further investigation into its therapeutic applications and detailed molecular mechanisms. Future research should focus on elucidating the specific downstream targets of the β-adrenergic signaling pathway that mediate the observed effects on the serotonergic system and on obtaining a more complete profile of its physicochemical properties.

References

Flerobuterol: A Technical Guide to Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for Flerobuterol, a beta-2 adrenoceptor agonist. Due to the limited specific preclinical data on this compound, this document also incorporates findings from the closely related and extensively studied beta-2 adrenoceptor agonist, Clenbuterol, to provide a broader understanding of the potential mechanisms and effects. All data is presented with clear attribution to the specific compound.

Core Mechanism of Action

This compound, like other beta-2 adrenoceptor agonists, exerts its effects by selectively binding to and activating beta-2 adrenergic receptors. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[1][]. The subsequent increase in intracellular cAMP levels initiates a cascade of downstream signaling events, leading to various physiological responses, including smooth muscle relaxation[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and Clenbuterol.

Table 1: this compound Effects on Serotonergic Neurotransmission in Rats

| Parameter | Treatment Group | Dosage | Duration | Effect | Reference |

| Firing Rate of Dorsal Raphe 5-HT Neurons | Acute Administration | Up to 2 mg/kg, IV | Single Dose | No modification | [3] |

| Firing Rate of Dorsal Raphe 5-HT Neurons | Sustained Administration | 0.5 mg/kg/day, SC | 2 days | Marked decrease | [3] |

| Firing Rate of Dorsal Raphe 5-HT Neurons | Sustained Administration | 0.5 mg/kg/day, SC | 14 days | Progressive recovery to normal | |

| Somatodendritic 5-HT Autoreceptor Sensitivity | Sustained Administration | 0.5 mg/kg/day, SC | 14 days | Desensitized (attenuated effect of intravenous lysergic acid diethylamide) | |

| Hippocampal Pyramidal Neuron Firing Suppression (by 5-HT pathway stimulation) | Sustained Administration | 0.5 mg/kg/day, SC | 14 days | Markedly enhanced |

Table 2: Clenbuterol In Vitro and In Vivo Effects

| Model System | Treatment | Concentration/Dose | Duration | Key Finding | Reference |

| Neonatal Rat Cardiomyocytes | Clenbuterol | 1µM | 5 days | Induced longitudinal cell shape | |

| Mixed Neuronal/Glial Hippocampal Cultures | Clenbuterol | 1 to 100 µM | - | Significantly enhanced NGF content in culture medium | |

| Cultured Hippocampal Neurons | Clenbuterol | 1 to 100 µM | - | Provided neuroprotection against glutamate-induced excitotoxicity | |

| L6 Myotubes | Clenbuterol | 1 µmol/l | - | Induced GLUT4 translocation | |

| Chow-fed Mice | Clenbuterol | 1 mg/kg | 1 hour | Increased in vivo glucose uptake in gastrocnemius muscle | |

| Rat Model of Transient Forebrain Ischemia | Clenbuterol | 4 x 1 mg/kg, IP | - | Increased the number of viable neurons in CA1 subfield of the hippocampus | |

| Mouse Model of Focal Cerebral Ischemia | Clenbuterol | 0.3 and 1 mg/kg, IP; 1 mg/kg, SC | - | Significantly reduced the infarct area on the brain surface |

Table 3: Clenbuterol Pharmacokinetics in Animal Models

| Species | Dosage | Route | Key Findings | Reference |

| Rabbit | 2.5 mg/kg (14C labeled) | Oral | Maximum blood levels achieved 2-3 hours post-administration. | |

| Dog | 2.5 mg/kg (14C labeled) | Oral | Maximum blood concentrations of approximately 1250 ng/ml. | |

| Veal Calves | 5 µg/kg | Twice daily for 3 weeks | Elimination half-life is time and tissue-dependent. Highest concentrations found in the eye. | |

| Rats and Mice | - | Single and multiple injections | Dose-dependent increase in plasma and brain clenbuterol levels. Levels were lower after multiple injections compared to a single injection. |

Experimental Protocols

Electrophysiological Studies of this compound in Rats

-

Objective: To assess the effect of this compound on the serotonergic system.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Acute Administration: this compound was administered intravenously (up to 2 mg/kg) and the firing rate of dorsal raphe 5-HT neurons was recorded.

-

Sustained Administration: this compound (0.5 mg/kg/day) was delivered via subcutaneously implanted osmotic minipumps for 2 or 14 days.

-

Electrophysiological Recordings: Single-unit extracellular recordings of 5-HT neurons in the dorsal raphe nucleus and pyramidal neurons in the dorsal hippocampus were performed using glass micropipettes.

-

Autoreceptor Sensitivity: The effect of intravenous lysergic acid diethylamide on the firing of 5-HT neurons was measured to assess autoreceptor sensitivity.

-

Synaptic Efficacy: The effectiveness of electrical stimulation of the ascending 5-HT pathway in suppressing the firing of dorsal hippocampus pyramidal neurons was evaluated.

-

Clenbuterol on Neonatal Cardiac Cell Remodeling

-

Objective: To investigate the effect of Clenbuterol on neonatal cardiomyocyte morphology.

-

Cell Model: Neonatal cardiomyocytes obtained from newborn rats.

-

Methodology:

-

Cells were exposed to Clenbuterol (1µM) for five days.

-

Control cells remained untreated.

-

Changes in cell shape and cytoskeletal organization were observed.

-

Myosin heavy chain (MHC) isoform expression was analyzed.

-

Neuroprotective Effects of Clenbuterol In Vitro

-

Objective: To determine if Clenbuterol protects cultured hippocampal neurons from excitotoxic damage.

-

Cell Model: Mixed neuronal/glial hippocampal cultures from rats.

-

Methodology:

-

Cultures were exposed to Clenbuterol (1 to 100 µM).

-

Nerve Growth Factor (NGF) content in the culture medium was measured by a two-site ELISA.

-

Excitotoxic injury was induced by exposure to 1 mM L-glutamate for 1 hour in serum-free medium after 14 days in vitro.

-

Neuroprotection was assessed by measuring neuronal viability.

-

To confirm the role of NGF, anti-NGF monoclonal antibodies were added with Clenbuterol.

-

To confirm the role of beta-adrenergic receptors, the antagonist propranolol was co-administered with Clenbuterol.

-

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by beta-2 adrenoceptor agonists like this compound, based on research with Clenbuterol.

Caption: Canonical Beta-2 Adrenergic Receptor Signaling Pathway.

Caption: Clenbuterol-induced JHDM2a Upregulation Pathway.

Caption: Clenbuterol's Cardioprotective Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for Flerobuterol Administration in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol is a β2-adrenergic agonist investigated for its potential therapeutic effects, including antidepressant activity and its influence on serotonergic neurotransmission.[1] Like other compounds in this class, such as clenbuterol and formoterol, it is expected to impact skeletal muscle physiology. This document provides detailed protocols for the administration of this compound in rat studies, drawing upon established methodologies for related β2-adrenergic agonists to guide research in the absence of extensive this compound-specific public data. The protocols outlined below are designed for investigating the effects of this compound on skeletal muscle properties and related signaling pathways.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies investigating the effects of β2-adrenergic agonists in rats. These serve as a reference for expected outcomes when studying this compound.

Table 1: Effects of β2-Adrenergic Agonist Administration on Rat Skeletal Muscle Mass

| β2-Agonist | Dose | Administration Route | Duration | Muscle Type | % Increase in Muscle Mass (Mean ± SEM) | Reference |

| This compound | 0.5 mg/kg/day | Subcutaneous (osmotic minipump) | 2 days | - | Data Not Available | [1] |

| Clenbuterol | 10 µg/kg/day | Infusion | 14 days | Soleus (slow-twitch) | Significant increase in protein content | [2] |

| Clenbuterol | 10 µg/kg/day | Infusion | 14 days | Extensor Digitorum Longus (EDL) (fast-twitch) | Significant increase in protein content | [2] |

| Formoterol | 1 µg/kg/day | Intraperitoneal Injection | 4 weeks | EDL | ~10% | [3] |

| Salmeterol | 25 µg/kg/day | Intraperitoneal Injection | 4 weeks | EDL | ~15% | |

| Fenoterol | 1.4 mg/kg/day | Intraperitoneal Injection | 4 weeks | EDL & Soleus | Restored to adult levels in old rats |

Table 2: Pharmacokinetic Parameters of β2-Adrenergic Agonists in Rats

| Compound | Dose | Administration Route | Tmax (Time to Maximum Concentration) | t1/2 (Half-life) | Primary Route of Elimination | Reference |

| Clenbuterol | 2 µg/kg | Oral | ~1 hour | ~30 hours | Urine | |

| Clenbuterol | 2 mg/kg | Oral | 2 hours | 26 hours | Urine (80%) and Feces | |

| Clenbuterol | 2 mg/kg | Intravenous | 15 minutes (secondary peak) | 26 hours | Urine (85%) and Feces |

Experimental Protocols

Protocol 1: Chronic this compound Administration via Osmotic Minipumps

This protocol is adapted from a study on this compound's effects on the serotonergic system and is suitable for long-term, continuous administration.

Objective: To assess the chronic effects of this compound on skeletal muscle mass, fiber type, and protein synthesis/degradation pathways.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9%)

-

Alzet osmotic minipumps (e.g., Model 2002 for 14-day delivery)

-

Surgical instruments for subcutaneous implantation

-

Anesthesia (e.g., Isoflurane)

-

Male Wistar or Sprague-Dawley rats (age and weight matched)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

-

This compound Preparation: Dissolve this compound hydrochloride in sterile saline to achieve the desired concentration for delivery. For a target dose of 0.5 mg/kg/day in a 300g rat, the daily dose is 0.15 mg. If using an Alzet 2002 pump with a flow rate of 0.5 µL/hour (12 µL/day), the required concentration is 12.5 mg/mL.

-

Pump Preparation and Implantation:

-

Fill the osmotic minipumps with the this compound solution or vehicle (sterile saline) according to the manufacturer's instructions.

-

Anesthetize the rat using isoflurane.

-

Make a small incision in the skin on the back, slightly posterior to the scapulae.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert the filled osmotic minipump into the pocket.

-

Close the incision with wound clips or sutures.

-

Monitor the animal until it has fully recovered from anesthesia.

-

-

Treatment Period: House the rats individually and monitor them daily for the duration of the study (e.g., 14 days).

-

Tissue Collection:

-

At the end of the treatment period, euthanize the rats using an approved method.

-

Carefully dissect and weigh skeletal muscles of interest (e.g., soleus, extensor digitorum longus (EDL), gastrocnemius).

-

Immediately freeze a portion of the muscle in liquid nitrogen for biochemical analyses (e.g., Western blotting, qPCR) and mount another portion for histological analysis (e.g., fiber typing, cross-sectional area).

-

Protocol 2: Daily Intraperitoneal (IP) Injection of this compound

This protocol is based on studies using other β2-agonists like formoterol and fenoterol and is suitable for daily bolus administration.

Objective: To determine the dose-dependent effects of this compound on skeletal muscle hypertrophy.

Materials:

-

This compound hydrochloride

-

Sterile saline (0.9%)

-

Syringes and needles (e.g., 25-27 gauge)

-

Male F344 or Sprague-Dawley rats

Procedure:

-

Animal Acclimation: As described in Protocol 1.

-

Dose Preparation: Prepare a stock solution of this compound in sterile saline. Prepare serial dilutions to administer a range of doses (e.g., 1 µg/kg to 2 mg/kg).

-

Administration:

-

Administer the prepared this compound solution or vehicle (saline) via intraperitoneal injection once daily for the desired study duration (e.g., 4 weeks).

-

Properly restrain the rat for injection. The injection site should be in the lower abdominal quadrant to avoid internal organs.

-

-

Monitoring: Monitor the animals for any adverse effects throughout the study.

-

Tissue Collection and Analysis: As described in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-dependent separation of the hypertrophic and myotoxic effects of the β2-adrenergic receptor agonist clenbuterol in rat striated muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic administration of β2-adrenoceptor agonists, formoterol and salmeterol, elicit skeletal muscle hypertrophy in rats at micromolar doses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Electrophysiological Effects of Flerobuterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flerobuterol is a selective beta-2 adrenergic receptor agonist. Beta-2 adrenergic receptor agonists are a class of drugs that primarily induce smooth muscle relaxation, leading to effects such as bronchodilation.[1][2] While their primary therapeutic applications are in respiratory conditions like asthma and COPD, their effects on other tissues, including cardiac and neuronal cells, are of significant interest in drug development and safety pharmacology.[2][3] Understanding the electrophysiological effects of this compound is crucial for elucidating its mechanism of action and potential off-target effects.

These application notes provide a comprehensive overview of the anticipated electrophysiological effects of this compound, drawing parallels from the well-studied beta-2 agonist, Clenbuterol, due to the limited availability of specific data on this compound. Detailed protocols for investigating these effects using patch-clamp electrophysiology are provided.

Anticipated Electrophysiological Effects of this compound

Based on studies of the similar beta-2 adrenergic agonist Clenbuterol, this compound is anticipated to modulate various ion channels, thereby affecting cellular excitability. The primary signaling pathway involves the activation of the beta-2 adrenergic receptor, which is coupled to a stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1] However, some beta-2 agonists can also couple to inhibitory G proteins (Gi).

Key anticipated effects include:

-

Modulation of L-type Calcium Channels (ICa,L): Beta-2 adrenergic stimulation can have complex effects on L-type calcium channels. While the classical Gs-PKA pathway is known to enhance ICa,L, studies on Clenbuterol have shown an inhibitory effect on L-type Ca2+ currents in ventricular myocytes, potentially through a Gi-mediated pathway.

-

Modulation of Potassium Channels: Clenbuterol has been shown to modulate delayed outward potassium currents, specifically Kv2-type channels. Additionally, beta-2 agonists can open large conductance calcium-activated potassium channels, leading to hyperpolarization of airway smooth muscle cells.

-

Alterations in Action Potential Duration (APD): The modulation of ion channels, particularly calcium and potassium channels, is expected to alter the action potential waveform. Chronic administration of Clenbuterol has been shown to prolong the action potential duration in cardiac myocytes. In heart failure models, Clenbuterol treatment normalized the prolonged APD.

-

Effects on Neuronal Excitability: In the central nervous system, Clenbuterol has been shown to reduce the firing rate of action potentials in GABAergic interneurons by enhancing inward rectifier K+ channels.

Data Presentation: Summary of Electrophysiological Effects of Related Beta-2 Agonists

The following tables summarize quantitative data from studies on Clenbuterol and other beta-2 agonists. This data can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Effects of Beta-2 Agonists on L-type Calcium Current (ICa,L)

| Compound | Concentration | Cell Type | Effect on ICa,L | Reference |

| Clenbuterol | 30 µM | Rat Ventricular Myocytes | Inhibition |

Table 2: Effects of Beta-2 Agonists on Action Potential Duration (APD)

| Compound | Treatment | Cell Type | Effect on APD | Reference |

| Clenbuterol | Chronic (2 mg/kg/day for 4 weeks) | Rat Ventricular Myocytes | Prolongation | |

| Clenbuterol | Chronic (in heart failure model) | Rat Ventricular Myocytes | Normalization of prolonged APD | |

| Salbutamol | Intracoronary Infusion | Human Ventricular Myocardium | Shortened APD90 |

Table 3: Effects of Beta-2 Agonists on Neuronal Activity

| Compound | Concentration | Neuron Type | Effect | Reference |

| Clenbuterol | 10 µM | Rat Prefrontal Cortex Fast-Spiking GABAergic Interneurons | Decreased firing rate of action potentials |

Signaling Pathways and Experimental Workflow

Diagram 1: Beta-2 Adrenergic Receptor Signaling Pathway

Caption: Beta-2 adrenergic receptor signaling cascade.

Diagram 2: Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp experiments.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents (ICa,L)

This protocol is adapted from methodologies used to study the effects of Clenbuterol on cardiac myocytes.

1. Cell Preparation:

- Isolate ventricular myocytes from adult rats or use a suitable cardiac cell line (e.g., H9c2).

- For primary myocytes, enzymatic dissociation using collagenase and protease is required.

- Plate isolated cells on glass coverslips and allow them to adhere.

2. Solutions:

- External Solution (Tyrode's solution) (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block Na+ and K+ currents, Na+ can be replaced with NMDG+ and Cs+ can be added.

- Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA. Adjust pH to 7.2 with CsOH.

- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to the final desired concentrations in the external solution immediately before use.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.

- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

- Approach a selected cell with the micropipette and form a giga-ohm seal (>1 GΩ).

- Rupture the cell membrane to achieve the whole-cell configuration.

- Hold the cell at a holding potential of -40 mV to inactivate Na+ and T-type Ca2+ channels.

- Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICa,L.

- Record baseline ICa,L for at least 5 minutes to ensure stability.

- Perfuse the cell with the this compound-containing external solution at the desired concentration(s).

- Record ICa,L in the presence of this compound until a steady-state effect is observed.

- Perform a washout by perfusing with the control external solution.

4. Data Analysis:

- Measure the peak ICa,L amplitude at each voltage step.

- Construct current-voltage (I-V) relationship plots.

- Normalize the current to cell capacitance (pA/pF) to account for variations in cell size.

- Compare the I-V curves before, during, and after this compound application.

Protocol 2: Action Potential Recording in Current-Clamp Mode

This protocol is based on methods used to study the effects of Clenbuterol on cardiac action potentials.

1. Cell Preparation:

- Follow the same cell preparation steps as in Protocol 1.

2. Solutions:

- External Solution (Tyrode's solution) (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, 10 EGTA. Adjust pH to 7.2 with KOH.

- This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

- Establish a whole-cell configuration as described in Protocol 1.

- Switch the amplifier to current-clamp mode.

- Inject a small hyperpolarizing current to hold the cell at its resting membrane potential if necessary.

- Elicit action potentials by injecting brief suprathreshold depolarizing current pulses (e.g., 2-5 ms, 1-2 nA).

- Record baseline action potentials at a steady-state frequency (e.g., 1 Hz) for several minutes.

- Perfuse the cell with the this compound-containing external solution.

- Record action potentials in the presence of this compound until a stable effect is achieved.

- Perform a washout with the control external solution.

4. Data Analysis:

- Measure the resting membrane potential (RMP).

- Measure the action potential amplitude.

- Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).

- Compare these parameters before, during, and after this compound application.

Conclusion

The provided application notes and protocols offer a framework for investigating the electrophysiological effects of this compound. By leveraging the knowledge from related beta-2 adrenergic agonists like Clenbuterol, researchers can design robust experiments to characterize the ion channel modulation and cellular effects of this compound. This information is critical for a comprehensive understanding of its pharmacological profile and for predicting potential cardiac and neuronal liabilities. The use of standardized electrophysiological techniques will ensure the generation of high-quality, reproducible data essential for drug development and scientific advancement.

References

Application Note and Protocol for HPLC Quantification of Flerobuterol in Plasma

This document provides a comprehensive guide for the quantitative analysis of Flerobuterol in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is a beta-adrenoceptor agonist with potential therapeutic applications. Like its structural analog Clenbuterol, this compound is being investigated for various pharmacological effects. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies, enabling a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This application note describes a robust and sensitive HPLC method for the determination of this compound in plasma. The method is based on established analytical principles for similar compounds and is suitable for routine analysis in a laboratory setting.

Mechanism of Action

This compound acts as a selective beta-2 adrenoceptor agonist. This interaction initiates a signaling cascade that enhances serotonergic neurotransmission.[1] The binding of this compound to β2-adrenergic receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP-responsive element binding protein (CREB). This pathway is understood to be a key mechanism through which β2-adrenergic agonists exert their effects.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound in plasma.

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., Clenbuterol or a structurally similar compound not present in the samples

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18) or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

Instrumentation

-

HPLC system with a UV or UV-Vis detector

-

Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold (if applicable)

-

Nitrogen evaporator (if applicable)

Standard and Sample Preparation

2.3.1. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

Working IS Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.

2.3.2. Preparation of Calibration Standards and Quality Control Samples

-

Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 25, and 50 µg/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 20, and 40 µg/mL) in the same manner.

2.3.3. Plasma Sample Preparation

Two common methods for plasma sample preparation are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). An SPE method is detailed below as it often provides cleaner extracts.

Solid Phase Extraction (SPE) Protocol

-

Conditioning: Condition the SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of HPLC-grade water.

-

Sample Loading: To 0.5 mL of plasma sample (or calibration standard/QC), add 50 µL of the working IS solution (10 µg/mL). Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the this compound and IS from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex for 1 minute.

-

Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Operating Conditions

The following HPLC conditions are a starting point and may require optimization for specific instruments and columns.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 247 nm |

| Run Time | 10 minutes |

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below. The data presented are representative of what would be expected for a robust method, based on literature for similar compounds.[3][4][5]

System Suitability

System suitability tests are performed to ensure the HPLC system is performing correctly.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| RSD of Peak Area (n=6) | < 2.0% |

Linearity and Range

The linearity of the method should be established by analyzing calibration standards at a minimum of five concentration levels.

| Parameter | Result |

| Concentration Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Equation | y = mx + c |

Accuracy and Precision

Accuracy and precision should be determined by analyzing QC samples at three concentration levels on three different days.

| QC Level | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low | 95.0 - 105.0 | < 15% | < 15% |

| Medium | 97.0 - 103.0 | < 10% | < 10% |

| High | 98.0 - 102.0 | < 10% | < 10% |

Sensitivity

The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

| Parameter | Concentration |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.5 µg/mL |

Recovery

The extraction recovery of this compound from plasma should be determined at three QC levels.

| QC Level | Mean Recovery (%) |

| Low | > 85% |

| Medium | > 90% |

| High | > 90% |

Data Presentation

The quantitative data for the method validation are summarized in the tables above for easy comparison and assessment of the method's performance.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in plasma using HPLC with UV detection. The method, which includes a robust sample preparation procedure and optimized chromatographic conditions, is expected to be linear, accurate, precise, and sensitive for its intended purpose. Proper validation in accordance with regulatory standards is essential before applying this method to routine sample analysis in clinical or research settings.

References

- 1. This compound, a beta-adrenoceptor agonist, enhances serotonergic neurotransmission: an electrophysiological study in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chalcogen.ro [chalcogen.ro]

- 4. researchgate.net [researchgate.net]

- 5. jcsp.org.pk [jcsp.org.pk]

Application Notes and Protocols for Flerobuterol in Murine Behavioral Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for Flerobuterol dosages in mouse behavioral studies. The following dosage recommendations are extrapolated from studies on the structurally and functionally similar β2-adrenergic agonist, Clenbuterol. Researchers should perform dose-response studies to determine the optimal this compound concentration for their specific experimental context.

Introduction